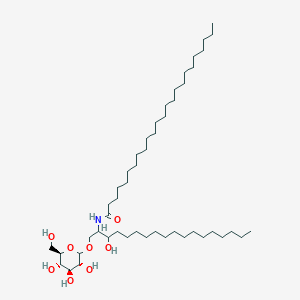

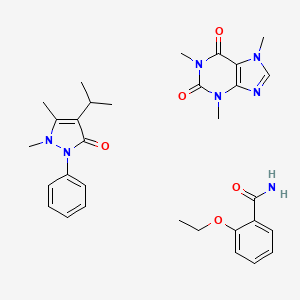

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one; 2-ethoxybenzamide; 1,3,7-trimethylpurine-2,6-dione” is a combination of three distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one:

2-ethoxybenzamide:

1,3,7-trimethylpurine-2,6-dione:

Métodos De Preparación

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

The synthesis of 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one involves the reaction of 4-isopropylantipyrine with various reagents under controlled conditions. Industrial production typically involves the use of high-pressure reactors and catalysts to optimize yield and purity .

2-ethoxybenzamide

2-ethoxybenzamide is synthesized by reacting salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction mixture is kept cold and frequently shaken to precipitate the product, which is then dried .

1,3,7-trimethylpurine-2,6-dione

Caffeine is naturally extracted from coffee beans, tea leaves, and other plant sources. Industrially, it can also be synthesized from dimethylurea and malonic acid through a series of chemical reactions involving methylation and cyclization .

Análisis De Reacciones Químicas

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

This compound undergoes various chemical reactions, including:

Oxidation: Forms corresponding oxides.

Reduction: Converts to alcohols or amines.

Substitution: Reacts with halogens to form halogenated derivatives.

2-ethoxybenzamide

2-ethoxybenzamide reacts with:

Azo and diazo compounds: Generates toxic gases.

Strong reducing agents: Forms flammable gases.

1,3,7-trimethylpurine-2,6-dione

Caffeine undergoes:

Oxidation: Forms theobromine and other methylxanthines.

Hydrolysis: Breaks down into dimethylxanthine and other derivatives.

Aplicaciones Científicas De Investigación

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

2-ethoxybenzamide

Applied in the treatment of mild to moderate pain, including musculoskeletal and joint disorders .

1,3,7-trimethylpurine-2,6-dione

Widely researched for its effects on cognitive function, fatigue reduction, and its role as a central nervous system stimulant .

Mecanismo De Acción

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Acts by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain .

2-ethoxybenzamide

Works similarly by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .

1,3,7-trimethylpurine-2,6-dione

Blocks adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine .

Comparación Con Compuestos Similares

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Similar compounds include phenazone and metamizole, but 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is unique due to its isopropyl group, which enhances its analgesic properties .

2-ethoxybenzamide

Comparable to acetaminophen and ibuprofen, but 2-ethoxybenzamide is preferred for its lower gastrointestinal side effects .

1,3,7-trimethylpurine-2,6-dione

Similar to theobromine and theophylline, but caffeine is more potent as a central nervous system stimulant .

Propiedades

Número CAS |

82464-70-8 |

|---|---|

Fórmula molecular |

C31H39N7O5 |

Peso molecular |

589.7 g/mol |

Nombre IUPAC |

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H18N2O.C9H11NO2.C8H10N4O2/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-2-12-8-6-4-3-5-7(8)9(10)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-10H,1-4H3;3-6H,2H2,1H3,(H2,10,11);4H,1-3H3 |

Clave InChI |

DVULLFCASSYCQU-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1C(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)

![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)

![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)